Brotianide
Overview
Description
Brotianide is a chemical compound known for its anthelmintic properties, particularly effective against liver flukes and gastric flukes . Its chemical name is [2-bromo-6-[(4-bromophenyl)carbamothioyl]-4-chlorophenyl] acetate . The molecular formula of this compound is C15H10Br2ClNO2S, and it has a molecular weight of 463.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brotianide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-chlorophenol with 4-bromophenyl isothiocyanate to form an intermediate, which is then acetylated to produce the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as acetic anhydride .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but on a much larger scale .
Chemical Reactions Analysis
Types of Reactions
Brotianide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of this compound .
Scientific Research Applications
Brotianide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of anthelmintic activity and chemical reactivity.
Biology: Investigated for its effects on parasitic organisms, particularly liver flukes and gastric flukes.
Medicine: Explored for potential therapeutic applications in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic drugs and formulations.
Mechanism of Action
Brotianide exerts its effects by uncoupling oxidative phosphorylation in the mitochondria of parasitic organisms . This disruption of ATP production impairs the parasites’ motility and other vital processes, ultimately leading to their death . The molecular targets include the mitochondrial membrane and associated enzymes involved in oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Closantel: Effective against liver flukes and certain roundworms.
Niclosamide: Used against tapeworms and rumen flukes.
Uniqueness of Brotianide
This compound is unique in its specific efficacy against liver flukes and gastric flukes, making it a valuable tool in veterinary medicine . Its mechanism of action as an uncoupler of oxidative phosphorylation sets it apart from other anthelmintics that may target different pathways .
Properties
IUPAC Name |
[2-bromo-6-[(4-bromophenyl)carbamothioyl]-4-chlorophenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2ClNO2S/c1-8(20)21-14-12(6-10(18)7-13(14)17)15(22)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFGEDASJHBPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)C(=S)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177807 | |
Record name | Brotianide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23233-88-7 | |
Record name | Brotianide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23233-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brotianide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brotianide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brotianide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROTIANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OGU6XH7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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